

A Researcher's Guide to the Reproducibility of In Vitro N-Methylnuciferine Experiments

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Compound of Interest

Compound Name: *N-Methylnuciferine*

Cat. No.: B587662

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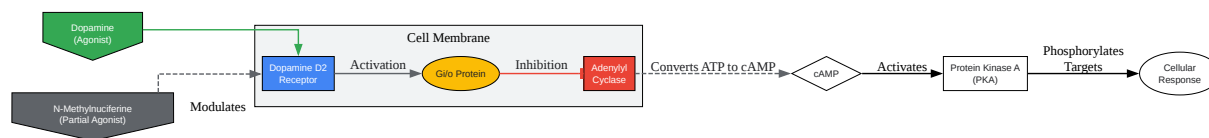
For Researchers, Scientists, and Drug Development Professionals

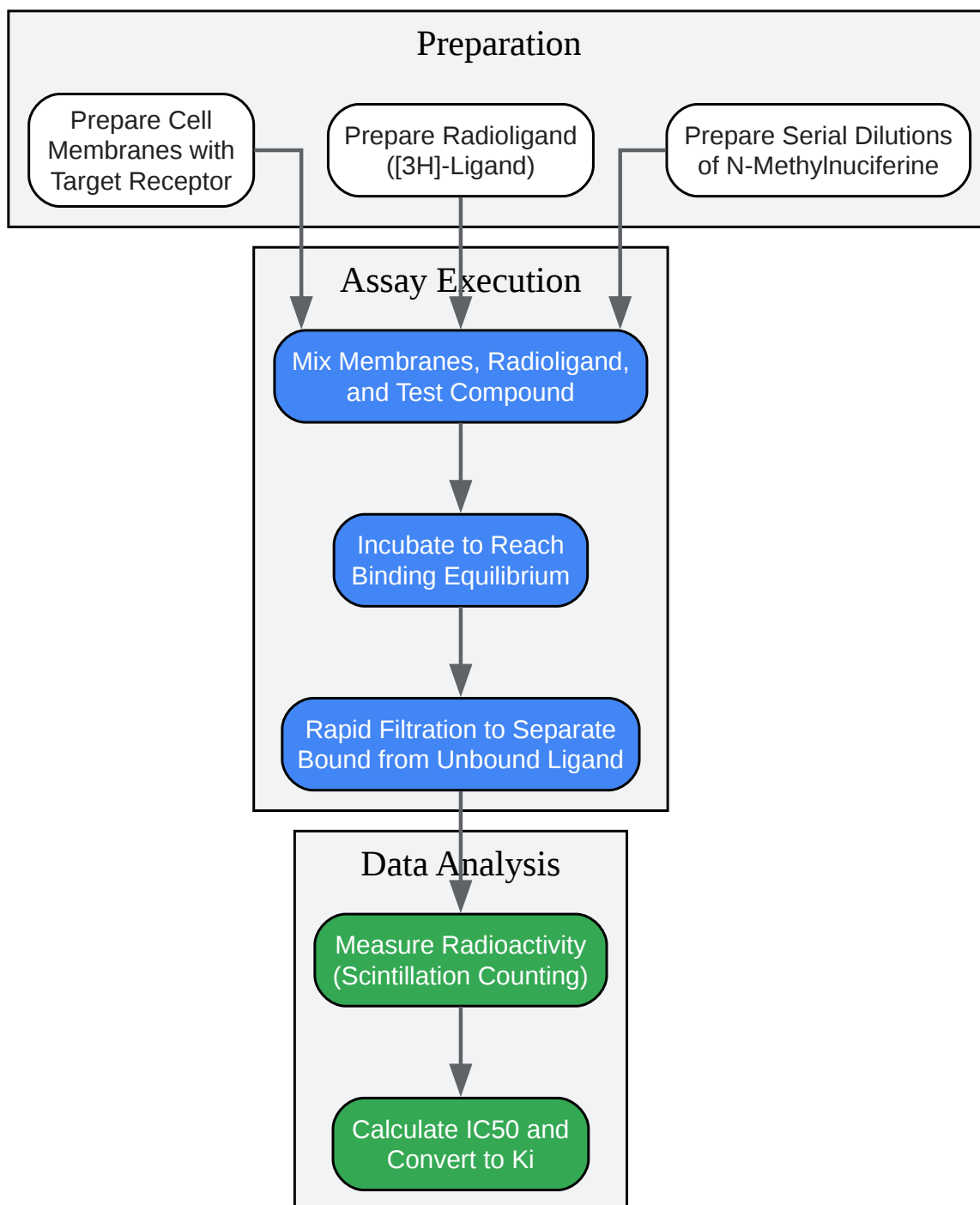
N-Methylnuciferine, an aporphine alkaloid found in the sacred lotus (*Nelumbo nucifera*), has garnered significant interest for its potential antipsychotic and neurological effects. Its complex pharmacology, primarily involving dopamine and serotonin receptor systems, makes it a compelling subject for drug discovery. However, as with many natural products, navigating the existing in vitro data can be challenging. This guide provides a comparative analysis of published findings on **N-Methylnuciferine**, focusing on the reproducibility of its reported bioactivities. We delve into the quantitative data, experimental methodologies, and potential sources of variability to offer a clearer picture for researchers in the field.

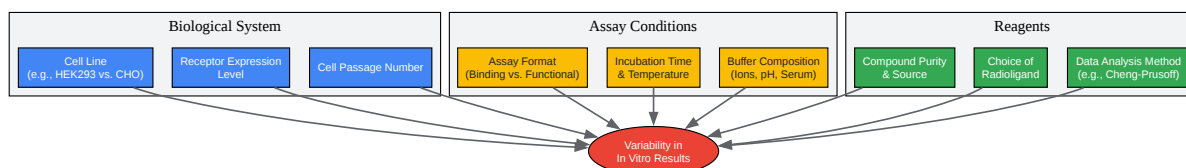
Reported Mechanisms of Action: A Complex Receptor Profile

N-Methylnuciferine exhibits a broad polypharmacological profile, interacting with multiple G protein-coupled receptors (GPCRs). Its activity is most prominently reported at dopamine D2 and various serotonin (5-HT) receptors. Studies characterize it as a partial agonist at the dopamine D2 receptor, an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and an inverse agonist at 5-HT7 receptors.^{[1][2][3][4]} This profile is functionally similar, though not identical, to atypical antipsychotic drugs like aripiprazole and clozapine, which are known for their multi-receptor activity.^{[1][2]}

The primary signaling pathway implicated for its potential antipsychotic effects involves the modulation of dopamine D2 receptor activity. As a partial agonist, **N-Methylnuciferine** can act as either a functional agonist or antagonist depending on the endogenous dopamine levels, potentially stabilizing the dopaminergic system.







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